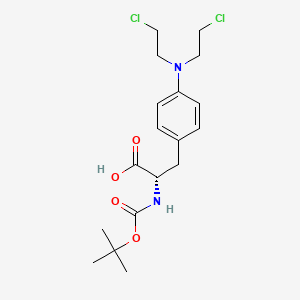

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine

Overview

Description

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is a synthetic compound with the molecular formula C18H26Cl2N2O4 and a molecular weight of 405.32 . It is a derivative of L-phenylalanine, modified with bis(2-chloroethyl)amino and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in proteomics research and has applications in various scientific fields .

Mechanism of Action

Target of Action

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is an alkylating agent . Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing .

Mode of Action

As an alkylating agent, this compound forms covalent bonds with DNA, leading to DNA damage and cell death . This compound can bind to DNA in multiple ways, but the most common is the formation of a bond with the N7 position of guanine, one of the four nucleotides in DNA .

Biochemical Pathways

The compound’s interaction with DNA triggers a series of biochemical reactions. The DNA damage response (DDR) is activated, which can lead to cell cycle arrest, DNA repair, or apoptosis if the damage is too severe . Specifically, it has been suggested that this compound promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induces the G2/M phase arrest of HepG2 cells via activation of cdc2 .

Pharmacokinetics

As an alkylating agent, it is likely to be distributed throughout the body and to reach tumor cells effectively .

Result of Action

The primary result of the action of this compound is the induction of cell death in cancer cells . By causing DNA damage, it prevents cancer cells from dividing and growing, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine typically involves the following steps:

Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-phenylalanine.

Introduction of bis(2-chloroethyl)amino group: The protected Boc-L-phenylalanine is then reacted with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

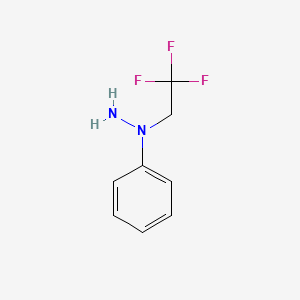

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under acidic conditions.

Major Products Formed

Substitution Reactions: The major products formed are derivatives of this compound with substituted nucleophiles.

Deprotection Reactions: The major product is 4-bis(2-chloroethyl)amino-L-phenylalanine.

Scientific Research Applications

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Melphalan: A nitrogen-mustard alkylating agent used in cancer therapy.

Chlorambucil: Another nitrogen-mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.

Uniqueness

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it a valuable intermediate in synthetic chemistry and proteomics research .

Properties

IUPAC Name |

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUVSBBFFSLTHN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

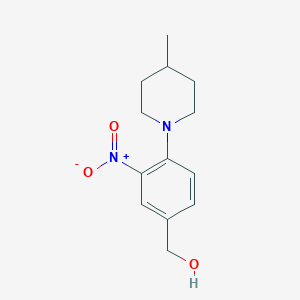

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)

![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)